molecular formula C6H13NO B1266541 3,3-Dimethylbutanamide CAS No. 926-04-5

3,3-Dimethylbutanamide

Cat. No. B1266541
CAS RN: 926-04-5
M. Wt: 115.17 g/mol
InChI Key: LINZZISWCNKFEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-Amino-2,3-dimethylbutanamide, involves reactions between precursor compounds like 2-amino-2,3-dimethylbutanonitrile and sulfuric acid to produce racemic mixtures characterized crystallographically, showcasing the compound's synthesis complexity (Yong-xian Yin, 2010).

Molecular Structure Analysis

The molecular structure of related dimethylbutanamides has been determined through crystallographic studies, revealing intermolecular hydrogen bonds that link enantiomers into a three-dimensional network, providing insights into the compound's stereochemistry and molecular interactions (Yong-xian Yin, 2010).

Chemical Reactions and Properties

Reactivity studies on dimethylbutanamides have shown that under certain conditions, N–C bond cleavage can occur, leading to the formation of various products, indicating the compound's versatility in chemical reactions (E. Shinkevich et al., 2008).

Physical Properties Analysis

The physical properties of dimethylbutanamides, such as melting points and heat capacities, have been explored in the context of their phase changes, offering insights into the compound's behavior under different thermal conditions (K. Adachi et al., 1971).

Chemical Properties Analysis

The chemical properties of 3,3-Dimethylbutanamide and related compounds, including their acid dissociation constants and chelating behaviors with metals, have been extensively studied. These investigations provide a deeper understanding of the compound's chemical behavior in various environments (Y. Yanagihara et al., 1972).

Scientific Research Applications

Metabolite Identification in Biological Systems

A study conducted by Tomigahara et al. (2006) explored the metabolism of N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide and its isomer in rats. The research involved identifying several unique metabolites, including decyanated and cyclic compounds, through urine and feces analysis. This study provides insight into the biotransformation reactions of these compounds in biological systems (Tomigahara et al., 2006).

Solid-State Polymorphism Analysis

Carignani et al. (2018) investigated the dynamics of dimethylbutanols, including 3,3-dimethylbutan-1-ol and 3,3-dimethylbutan-2-ol, in their solid-state polymorphic forms. The study utilized fast field cycling 1H NMR relaxometry to provide quantitative information on molecular motions and self-diffusion coefficients, enhancing the understanding of these compounds in various states (Carignani et al., 2018).

Chemical Synthesis and Reactivity

Research by Shinkevich et al. (2008) presented the synthesis of 3-(2-chloroalkyl)-2,2-dihaloaziridines and their conversion to N-substituted 2,4-dichloro-3,3-dimethylbutanamides under specific conditions. This study contributes to the field of organic chemistry, particularly in the synthesis and reactivity of complex organic compounds (Shinkevich et al., 2008).

Intermediate in Neotame Synthesis

Xun Yu-jun (2009) focused on the synthesis of 3,3-Dimethylbutyraldehyde, an intermediate in the production of the high-intensity sweetener neotame. The study outlined an economical method for its preparation, highlighting its significance in the food industry (Xun Yu-jun, 2009).

Crystallographic Characterization

Yong-xian Yin (2010) described the crystallographic characterization of a racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide. This research offers valuable insights into the molecular structure of this compound, which is crucial for understanding its properties and potential applications (Yong-xian Yin, 2010).

Spectroscopic Study in Catalysis

Li et al. (2003) utilized in situ FTIR spectroscopy to study the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene. This research demonstrates the application of spectroscopic techniques in understanding catalytic processes and the behavior of organic compounds under different conditions (Li et al., 2003).

Anticonvulsant and Pain-Attenuating Properties

King et al. (2011) explored the anticonvulsant activities of (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide and its derivatives. The study revealed the potential of these compounds in developing new anticonvulsants with pain-attenuating properties, which could have significant implications in medical science (King et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, D-Panthenol, which contains 3,3-dimethylbutanamide as a component, suggests that in case of skin contact, immediate washing with soap and plenty of water is recommended . In case of eye contact, immediate flushing with plenty of water is advised . If swallowed, the mouth should be cleaned with water and medical attention should be sought .

properties

IUPAC Name

3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINZZISWCNKFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277208
Record name 3,3-Dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylbutanamide

CAS RN

926-04-5
Record name 926-04-5
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 926-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165573
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-DIMETHYLBUTYRAMIDE
Source DTP/NCI
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Record name 3,3-Dimethylbutanamide
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Record name 3,3-dimethylbutanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
315
Citations
N ISOBE, M MATSUO, J MIYAMOTO - J. Pesticide Sci, 1983 - jlc.jst.go.jp
With single oral administration of 14C-carbonyl-or 14C-phenyl-labeled bromobutide, N-(1-methyl-l-phenylethyl)-2-bromo-3, 3-dimethylbutanamide to male and female rats at the rate of …
Number of citations: 28 jlc.jst.go.jp
AM King, C Salomé, E Salomé-Grosjean… - Journal of medicinal …, 2011 - ACS Publications
Recently, we reported that select N′-benzyl 2-substituted 2-amino acetamides (primary amino acid derivatives (PAADs)) exhibited pronounced activities in established whole animal …
Number of citations: 19 pubs.acs.org
橋本俊一, 桐野修, 古沢久仁彦, 大塩裕陸 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
The herbicidal properties of four N-(α, α-dimethylbenzyl)butanamides including herbicidal spectrum, effect on treatment site, and movement in soil were examined. The herbicidal …
Number of citations: 0 jlc.jst.go.jp
N ISOBE, M MATSUO, J MIYAMOTO - J. Pesticide Sci, 1983 - jlc.jst.go.jp
Metabolism study of N-(1-methyl-l-phenylethyl)-2-bromo-3, 3-dimethylbutanamide(bromobutide) in mice was carried out as single oral administration (5mg/kg) of 14C-carbonyl labeled …
Number of citations: 11 jlc.jst.go.jp
磯部直彦, 松尾昌年, 宮本純之 - Journal of Pesticide Science, 1984 - jlc.jst.go.jp
Debrominated derivative of bromobutide labeled at carbonyl carbon ([carbonyl- 14 C] N-(1-methyl-1-phenylethyl)-3, 3-dimethylbutanamide, 14 CO-deBr-bromobutide) was orally …
Number of citations: 9 jlc.jst.go.jp
HE Baumgarten, DG McMahan, VJ Elia… - The Journal of …, 1976 - ACS Publications
1, 3-Di-tert-butylaziridinone (lc) reacts with the phenyl bromide Grignard reagent to give lV-íert-butyl-2-hydroxy-3, 3-dimethyl-2-phenylbutanimine (4cz) and with phenyllithium to give …
Number of citations: 24 pubs.acs.org
S HASHIMOTO, O KIRINO, K FURUZAWA, H OHSHIO - J. Pesticide Sci, 1983 - jlc.jst.go.jp
The herbicidal properties of four N-(ce, ce-dimethylbenzyl) butanamides including herbicidal spectrum, effect on treatment site, and movement in soil were examined. The herbicidal …
Number of citations: 2 jlc.jst.go.jp
桐野修, 鈴木幸雄, 柳和則, 曽我部明海… - Journal of Pesticide …, 1983 - jlc.jst.go.jp
Optically active N-benzylbutanamides were prepared and their herbicidal activity against Scirpus juncoides and Echinochloa crus-galli was determined by the vial test. The crystal …
Number of citations: 13 jlc.jst.go.jp
Y Tomigahara, N Isobe, H Kaneko… - Journal of agricultural …, 2006 - ACS Publications
Rats were orally dosed with a 1:1 diastereomixture of N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide (Delaus, S-2900) and N-[(S)-1-(2,4-dichlorophenyl)ethyl]-2-…
Number of citations: 8 pubs.acs.org
磯部直彦, 松尾昌季, 宮本純之 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
Metabolism study of N-(1-methyl-1-phenylethyl)-2-bromo-3, 3-dimethylbutanamide (bromobutide) in mice was carried out as single oral administration (5mg/kg) of 14 C-carbonyl …
Number of citations: 0 jlc.jst.go.jp

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